Ridaforolimus: A Deep Dive into its Chemical Structure and Synthesis
Ridaforolimus: A Deep Dive into its Chemical Structure and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ridaforolimus, also known as AP23573 and MK-8669, is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR). As a semi-synthetic analog of rapamycin, it was developed to improve upon the pharmacokinetic properties of its natural predecessor. Ridaforolimus plays a crucial role in regulating cell growth, proliferation, metabolism, and survival by targeting the mTOR signaling pathway, which is often dysregulated in various cancers. This technical guide provides a comprehensive overview of the chemical structure and synthesis of ridaforolimus, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure
Ridaforolimus is a complex macrolide characterized by a large lactone ring and several functional groups that are critical for its biological activity. It is a non-prodrug analogue of rapamycin.[1]
The chemical identity of ridaforolimus is defined by the following properties:
| Property | Value |
| IUPAC Name | (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-(dimethylphosphoryl)oxy-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.0⁴,⁹]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
| Molecular Formula | C₅₃H₈₄NO₁₄P |
| Molecular Weight | 990.21 g/mol |
| CAS Number | 572924-54-0 |
The structure of ridaforolimus is distinguished from rapamycin by the presence of a dimethylphosphinate group at the C-42 hydroxyl position. This modification enhances the molecule's aqueous solubility and stability.[2]
Synthesis of Ridaforolimus
Ridaforolimus is prepared via a semi-synthetic route starting from rapamycin, which is produced by fermentation of the bacterium Streptomyces hygroscopicus. The synthesis involves the selective modification of the hydroxyl group at the C-42 position of the rapamycin macrocycle. A key challenge in this synthesis is the presence of two secondary hydroxyl groups at positions 31 and 42, which necessitates a protection-deprotection strategy to achieve regioselectivity.
A patented method outlines a high-conversion process for the preparation of ridaforolimus.[3] This process is designed to be suitable for industrial-scale production.
Experimental Protocols
1. Protection of Rapamycin:
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Objective: To protect both the 31- and 42-hydroxyl groups of rapamycin to prevent side reactions.
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Procedure:
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Dissolve Rapamycin in a suitable organic solvent (e.g., dichloromethane).
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Add a base, such as imidazole or 2,6-lutidine.
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Add triethylchlorosilane (TESCl) dropwise to the solution at a controlled temperature (e.g., 0°C).
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Stir the reaction mixture until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or HPLC).
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Upon completion, quench the reaction and perform an aqueous workup.
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The resulting 31,42-bis(triethylsilyl) Rapamycin is then purified, typically by column chromatography.
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2. Selective Deprotection:
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Objective: To selectively remove the protecting group from the more sterically accessible 42-hydroxyl position.
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Procedure:
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Dissolve the 31,42-bis(triethylsilyl) Rapamycin in a solvent mixture.
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Carefully add a dilute acid (e.g., sulfuric acid) to control the hydrolysis.
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Monitor the reaction closely to ensure the selective removal of the 42-silyl ether, yielding 31-triethylsilyl Rapamycin.
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Neutralize the reaction mixture and extract the product.
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Purify the product to remove any remaining starting material or the fully deprotected rapamycin.
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3. Phosphorylation:
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Objective: To introduce the dimethylphosphinate group at the free 42-hydroxyl position.
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Procedure:
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Dissolve the 31-triethylsilyl Rapamycin in an anhydrous solvent under an inert atmosphere (e.g., nitrogen).
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Add a non-nucleophilic base, such as 3,5-lutidine.
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Cool the mixture (e.g., to 0°C) and add dimethylphosphinic chloride.
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Allow the reaction to proceed to completion.
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Work up the reaction mixture to isolate the crude phosphorylated intermediate.
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4. Final Deprotection:
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Objective: To remove the remaining silyl protecting group from the 31-hydroxyl position to yield ridaforolimus.
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Procedure:
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Dissolve the crude product from the previous step in a suitable solvent.
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Treat the solution with a dilute acid (e.g., sulfuric acid) to cleave the silyl ether.
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Monitor the reaction for the disappearance of the starting material.
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Upon completion, neutralize the reaction mixture and extract the crude ridaforolimus.
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Purify the final product using techniques such as flash chromatography.
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Mechanism of Action: mTOR Inhibition
Ridaforolimus exerts its therapeutic effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cellular processes. mTOR is a downstream effector of the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer.
By inhibiting mTORC1, ridaforolimus prevents the phosphorylation of key downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This leads to a reduction in protein synthesis and ultimately results in cell cycle arrest and the inhibition of tumor cell growth and proliferation.
Quantitative Biological Data
The biological activity of ridaforolimus has been characterized in various in vitro assays.
| Assay | Cell Line | Parameter | Value |
| mTOR Inhibition | HT-1080 | IC₅₀ (p-S6) | 0.2 nM |
| mTOR Inhibition | HT-1080 | IC₅₀ (p-4E-BP1) | 5.6 nM |
| Cell Proliferation | Panel of cell lines | EC₅₀ | 0.2 - 2.3 nM |
In Vitro Assay Protocols
1. mTOR Inhibition Assay (Immunoblotting):
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Objective: To determine the IC₅₀ of ridaforolimus for the inhibition of mTOR signaling.
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Procedure:
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Culture HT-1080 cells to an appropriate confluency.
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Treat the cells with increasing concentrations of ridaforolimus (e.g., 0-100 nM) for a specified time (e.g., 2 hours).
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Lyse the cells in a denaturing lysis buffer.
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Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane and then incubate with primary antibodies against phosphorylated S6 ribosomal protein (p-S6) and phosphorylated 4E-BP1 (p-4E-BP1).
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Incubate with an appropriate HRP-conjugated secondary antibody.
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Detect the immunoreactive proteins using enhanced chemiluminescence.
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Quantify the band intensities to determine the concentration of ridaforolimus that inhibits the phosphorylation of S6 and 4E-BP1 by 50% (IC₅₀).
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2. Cell Proliferation Assay:
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Objective: To measure the effect of ridaforolimus on the proliferation of cancer cell lines.
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Procedure:
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Seed cells in 96-well plates at a predetermined density and allow them to attach overnight.
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Treat the cells with a range of concentrations of ridaforolimus.
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Incubate the plates for a period that allows for at least three cell doublings (typically 72-120 hours).
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Assess cell viability and proliferation using a suitable method, such as the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) or the Sulforhodamine B (SRB) assay.
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Calculate the concentration of ridaforolimus that inhibits cell proliferation by 50% (EC₅₀).
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Conclusion
Ridaforolimus represents a significant advancement in the development of mTOR inhibitors. Its chemical structure, optimized through semi-synthesis from rapamycin, provides improved pharmaceutical properties. The detailed understanding of its synthesis and mechanism of action, as outlined in this guide, is crucial for the ongoing research and development of this and other targeted cancer therapies. The provided experimental protocols offer a foundation for further investigation into the biological effects of ridaforolimus in various preclinical models.
References
- 1. Clinical research progress of ridaforolimus (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Substitution of 31/42–OH in Rapamycin Guided by an in Situ IR Technique | MDPI [mdpi.com]
- 3. US20140058081A1 - Method for preparing 42-(dimethylphosphinate) rapamycin - Google Patents [patents.google.com]
